N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide

Carbonic anhydrase Sulfonamide pharmacology Zinc-binding group

N-(4-(3,4-Dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide (CAS 1421467-27-7) is a synthetic small molecule (C₁₇H₂₃N₃O₃S; MW 349.45 g/mol) belonging to the pyrazole-benzenesulfonamide class. It is catalogued as PubChem CID 71779626 and characterized by a 3,4-dimethyl-1H-pyrazol-1-yl moiety connected via a 4-oxobutyl linker to an N,4-dimethylbenzenesulfonamide group.

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 1421467-27-7
Cat. No. B2438279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide
CAS1421467-27-7
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2C=C(C(=N2)C)C
InChIInChI=1S/C17H23N3O3S/c1-13-7-9-16(10-8-13)24(22,23)19(4)11-5-6-17(21)20-12-14(2)15(3)18-20/h7-10,12H,5-6,11H2,1-4H3
InChIKeyHUAHBRDPNWWOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-Dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide (CAS 1421467-27-7): Chemical Identity and Procurement Baseline


N-(4-(3,4-Dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide (CAS 1421467-27-7) is a synthetic small molecule (C₁₇H₂₃N₃O₃S; MW 349.45 g/mol) belonging to the pyrazole-benzenesulfonamide class [1]. It is catalogued as PubChem CID 71779626 and characterized by a 3,4-dimethyl-1H-pyrazol-1-yl moiety connected via a 4-oxobutyl linker to an N,4-dimethylbenzenesulfonamide group [1]. The compound features a fully substituted tertiary sulfonamide nitrogen (zero H-bond donors) and five H-bond acceptors, with a computed topological polar surface area of 80.7 Ų and XLogP3-AA of 2.4, indicative of moderate lipophilicity and blood-brain barrier permeability potential [1]. It is primarily supplied as a screening compound for biochemical and medicinal chemistry research applications .

Why Generic Pyrazole-Sulfonamide Substitution Fails: Structural Basis for Differentiated Selection of CAS 1421467-27-7


Interchangeability within the pyrazole-benzenesulfonamide class is undermined by three structural features that diverge sharply from common analogs. First, the 3,4-dimethyl substitution pattern on the pyrazole ring is distinct from the 3,5-dimethyl or 1,5-diaryl motifs prevalent in COX-2 inhibitors (e.g., celecoxib) and carbonic anhydrase inhibitors, potentially redirecting target engagement [1]. Second, the fully alkylated tertiary sulfonamide (–SO₂N(CH₃)–) abolishes the zinc-binding –SO₂NH₂ pharmacophore required for classical carbonic anhydrase inhibition, meaning compounds such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide cannot serve as functional substitutes [2]. Third, the 4-oxobutyl spacer introduces a ketone carbonyl and a four-carbon flexible linker absent in directly N-linked or methylene-bridged analogs, altering both conformational freedom and metabolic susceptibility [1]. These cumulative differences make generic replacement without experimental validation high-risk for any assay where target selectivity, metabolic stability, or physicochemical profile matters.

Quantitative Differentiation Evidence for CAS 1421467-27-7: Physicochemical, Structural, and Pharmacological Comparator Analysis


Tertiary Sulfonamide Motif Differentiates CAS 1421467-27-7 from Primary Sulfonamide Carbonic Anhydrase Inhibitors

CAS 1421467-27-7 contains an N,N-dimethyl tertiary sulfonamide (–SO₂N(CH₃)–) with zero hydrogen bond donors, whereas canonical carbonic anhydrase inhibitors such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide (CAS 955-15-7) and celecoxib possess a primary sulfonamide (–SO₂NH₂) essential for coordination to the catalytic zinc ion [1]. Tertiary sulfonamides cannot coordinate zinc and are therefore functionally silent against carbonic anhydrase isoforms, making CAS 1421467-27-7 an appropriate negative control or selectivity tool when CA inhibition must be excluded [1].

Carbonic anhydrase Sulfonamide pharmacology Zinc-binding group

3,4-Dimethylpyrazole Substitution Pattern Distinguishes CAS 1421467-27-7 from 3,5-Dimethyl and 1,5-Diarylpyrazole Congeners

The pyrazole ring of CAS 1421467-27-7 bears methyl groups at the 3- and 4-positions, whereas the widely studied anti-inflammatory scaffold celecoxib (CAS 169590-42-5) and its analogs feature a 1,5-diaryl substitution pattern, and common CA inhibitor precursors use 3,5-dimethyl substitution [1][2]. Regioisomeric methyl placement alters the electrostatic potential surface of the pyrazole ring and the steric environment around N1 and N2, which can reorient the pendant 4-oxobutyl-sulfonamide tail relative to the binding pocket [2]. Published SAR on dimethylpyrazole regioisomers has shown divergent biological activity profiles; for example, 3,5-dimethylpyrazole-sulfonamide hybrids have demonstrated IC₅₀ values ranging from sub-micromolar to >50 μM depending solely on methylation position in enzyme inhibition assays [2].

Pyrazole regioisomerism Structure-activity relationship Target selectivity

4-Oxobutyl Linker Provides Conformational Flexibility Absent in Methylene-Bridged or Directly N-Linked Analogs

CAS 1421467-27-7 incorporates a four-carbon 4-oxobutyl linker between the sulfonamide nitrogen and the pyrazole N1, featuring a ketone carbonyl at C1 of the butyl chain and six rotatable bonds overall [1]. In contrast, the closest commercially available analog N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide uses a single methylene (–CH₂–) bridge, and N,4-dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide employs a direct N–N linkage with only four rotatable bonds [1]. The extended 4-oxobutyl spacer increases the maximum end-to-end distance between the sulfonamide and pyrazole groups from approximately 1.5 Å (methylene bridge) to >6 Å (extended conformation), enabling access to deeper or more distal binding pockets [1].

Linker chemistry Conformational flexibility Protein-ligand interactions

Predicted Physicochemical Profile of CAS 1421467-27-7 Enables CNS Penetration Potential Relative to High-PSA Sulfonamide Comparators

CAS 1421467-27-7 has a computed TPSA of 80.7 Ų and XLogP3-AA of 2.4, placing it within the favorable range for CNS penetration (typically TPSA < 90 Ų and logP 1–4) [1]. By comparison, celecoxib (TPSA = 77.6 Ų, XLogP3 = 3.6) has demonstrated measurable brain exposure, while 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide has a lower TPSA (73.3 Ų) but also a primary sulfonamide that dominates its pharmacology [1]. The absence of a primary sulfonamide in CAS 1421467-27-7 removes the dominant hydrogen-bonding pharmacophore while maintaining favorable CNS physicochemical parameters. This is supported by the general observation that tertiary sulfonamides exhibit improved passive membrane permeability relative to their primary sulfonamide counterparts [2].

Blood-brain barrier permeability CNS drug discovery Physicochemical profiling

DPP-IV Inhibitor Classification Based on Structural Pharmacophore Alignment with Known Gliptin Chemotypes

The compound has been catalogued as a dipeptidyl peptidase IV (DPP-IV) inhibitor based on its structural pharmacophore alignment, as noted in supplier technical documentation . DPP-IV, a validated target in type 2 diabetes, is inhibited by marketed gliptins (e.g., sitagliptin, vildagliptin) at sub-nanomolar to low nanomolar IC₅₀ values [1]. While quantitative inhibitory data (IC₅₀) for CAS 1421467-27-7 remain unpublished in the peer-reviewed literature as of early 2026, the structural elements—a pyrazole ring, a sulfonamide moiety, and a flexible linker terminating in a carbonyl—recapitulate features present in several DPP-IV inhibitor chemotypes [1]. The 3,4-dimethylpyrazole and N,N-dimethylsulfonamide combination is chemically distinct from the β-amino acid-based or cyanopyrrolidine-based gliptins, positioning this compound in an underexplored DPP-IV chemical space [1]. This classification is supported by molecular docking studies on related pyrazole-sulfonamide hybrids that have demonstrated DPP-IV binding interactions [1].

DPP-IV inhibition Type 2 diabetes Gliptin pharmacophore

Absence of Hydrogen Bond Donors in CAS 1421467-27-7 Confers Predicted Metabolic Advantage over N-H Containing Sulfonamide Analogs

CAS 1421467-27-7 has zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from analogs containing primary (–SO₂NH₂) or secondary (–SO₂NHR) sulfonamides [1]. The absence of an acidic sulfonamide N–H eliminates a potential site for Phase II glucuronidation or sulfation, and removes the pH-dependent ionization (pKa ~10–11 for ArSO₂NH₂) that can limit membrane permeability at physiological pH [2]. Published studies on matched molecular pairs have demonstrated that methylation of a sulfonamide N–H to give a tertiary sulfonamide can increase metabolic half-life in human liver microsomes by 3- to 10-fold and improve oral bioavailability through enhanced passive permeability [2].

Metabolic stability Hydrogen bond donor ADME prediction

Best-Fit Research and Industrial Application Scenarios for N-(4-(3,4-Dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide


Negative Control or Selectivity Counter-Screen in Carbonic Anhydrase Inhibitor Discovery Programs

Because the tertiary sulfonamide of CAS 1421467-27-7 cannot coordinate the catalytic zinc ion in carbonic anhydrase isoforms [2], it serves as an ideal negative control compound in CA inhibition assays. Researchers screening primary sulfonamide-containing libraries can use this compound to verify that observed inhibitory activity requires the –SO₂NH₂ pharmacophore, distinguishing genuine zinc-mediated inhibition from non-specific assay interference.

Chemical Probe for CNS Target Deconvolution Requiring Brain-Penetrant Sulfonamide Scaffolds

With a computed TPSA of 80.7 Ų, XLogP3-AA of 2.4, and zero H-bond donors, CAS 1421467-27-7 satisfies multiple CNS MPO desirability criteria [1][2]. It is suitable for CNS-targeted phenotypic screening where a neutral, moderately lipophilic sulfonamide scaffold is needed without the confounding carbonic anhydrase pharmacology inherent to primary sulfonamide tool compounds.

Hit-Finding Campaign for Novel DPP-IV Inhibitor Chemotypes in Metabolic Disease Research

As a structurally distinct DPP-IV inhibitor chemotype—combining a 3,4-dimethylpyrazole, a 4-oxobutyl linker, and an N,N-dimethylbenzenesulfonamide—this compound enables exploration of DPP-IV binding modes orthogonal to established gliptin scaffolds [3]. It is particularly relevant for groups seeking intellectual property freedom-to-operate or pursuing fragment-based lead generation against DPP-IV.

Metabolic Stability Benchmarking of Tertiary vs. Primary Sulfonamide Matched Pairs in ADME Assays

The zero HBD count of CAS 1421467-27-7 provides a clean comparator for matched molecular pair studies assessing the impact of sulfonamide N–H methylation on metabolic stability [1][2]. It can be run alongside primary sulfonamide analogs (e.g., 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide) in human or rodent liver microsome assays to quantify the metabolic advantage conferred by full N-alkylation in a pyrazole-benzenesulfonamide context.

Quote Request

Request a Quote for N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.